molecular formula C18H8ClF6NO3 B452264 N-[3,5-bis(trifluoromethyl)phenyl]-6-chloro-2-oxochromene-3-carboxamide

N-[3,5-bis(trifluoromethyl)phenyl]-6-chloro-2-oxochromene-3-carboxamide

Cat. No.: B452264
M. Wt: 435.7g/mol
InChI Key: WEIVXLHLFIPEJA-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-6-chloro-2-oxochromene-3-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-6-chloro-2-oxochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with 6-chloro-2-oxo-2H-chromene-3-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-6-chloro-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-6-chloro-2-oxochromene-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-6-chloro-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-6-chloro-2-oxochromene-3-carboxamide stands out due to its unique combination of a chromene core with trifluoromethyl and chloro substituents. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H8ClF6NO3

Molecular Weight

435.7g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-6-chloro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H8ClF6NO3/c19-11-1-2-14-8(3-11)4-13(16(28)29-14)15(27)26-12-6-9(17(20,21)22)5-10(7-12)18(23,24)25/h1-7H,(H,26,27)

InChI Key

WEIVXLHLFIPEJA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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